
1,3-Bis(4-bromobutoxy)-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-bromobutoxy)-5-iodobenzene is an organic compound that features a benzene ring substituted with two 4-bromobutoxy groups and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromobutoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-bromobutoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The iodine atom can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of iodinated benzene derivatives with higher oxidation states.
Reduction: Formation of deiodinated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-bromobutoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-bromobutoxy)-5-iodobenzene is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In redox reactions, the iodine atom can be oxidized or reduced, leading to changes in the electronic structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-bromobutoxy)benzene: Similar structure but lacks the iodine atom.
1,3-Bis(3-bromopropoxy)-5-iodobenzene: Similar structure but with shorter alkoxy chains.
1,3-Bis(4-bromobutoxy)-4-iodobenzene: Similar structure but with the iodine atom in a different position.
Uniqueness
1,3-Bis(4-bromobutoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and potential for diverse chemical transformations. The specific positioning of these substituents on the benzene ring also influences the compound’s chemical behavior and applications.
Propiedades
Número CAS |
920515-62-4 |
|---|---|
Fórmula molecular |
C14H19Br2IO2 |
Peso molecular |
506.01 g/mol |
Nombre IUPAC |
1,3-bis(4-bromobutoxy)-5-iodobenzene |
InChI |
InChI=1S/C14H19Br2IO2/c15-5-1-3-7-18-13-9-12(17)10-14(11-13)19-8-4-2-6-16/h9-11H,1-8H2 |
Clave InChI |
YARAEZHEFBOPJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCCCBr)I)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
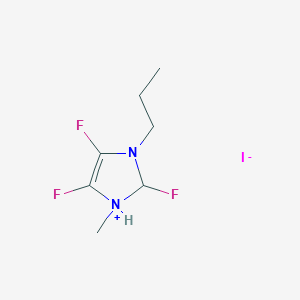
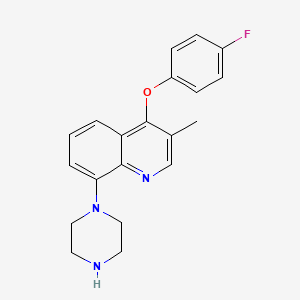
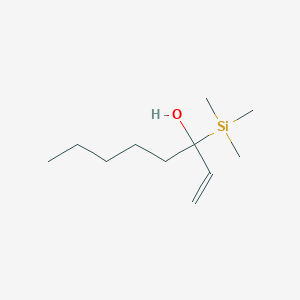
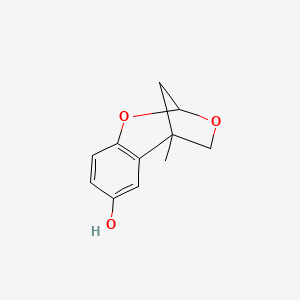
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
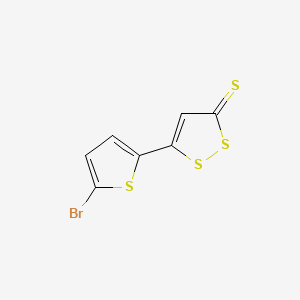
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
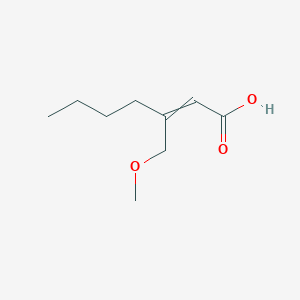
![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
